molecular formula C8H15N B1636982 2-Cyclobutylpyrrolidine CAS No. 524674-23-5

2-Cyclobutylpyrrolidine

Cat. No.: B1636982
CAS No.: 524674-23-5
M. Wt: 125.21 g/mol
InChI Key: LOYAIHRKONEJEX-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrrolidine is a versatile chemical compound with the molecular formula C8H15N. It is characterized by a pyrrolidine ring substituted with a cyclobutyl group at the second position. This compound is known for its unique structural properties and diverse applications in scientific research, particularly in the fields of organic synthesis and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyrrolidin-2-ones and related lactams.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Substituted pyrrolidine derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s unique structure allows it to interact with various proteins and enzymes, influencing their activity and leading to diverse biological effects.

Properties

IUPAC Name

2-cyclobutylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYAIHRKONEJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318881
Record name 2-Cyclobutylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-23-5
Record name 2-Cyclobutylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylpyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpyrrolidine
Reactant of Route 2
2-Cyclobutylpyrrolidine
Reactant of Route 3
2-Cyclobutylpyrrolidine
Reactant of Route 4
2-Cyclobutylpyrrolidine
Reactant of Route 5
2-Cyclobutylpyrrolidine
Reactant of Route 6
2-Cyclobutylpyrrolidine

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